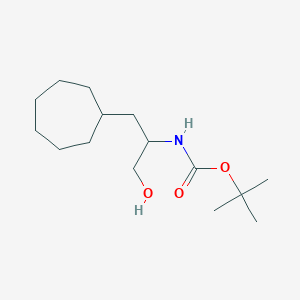

tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate

Description

tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate is a carbamate-protected amine derivative featuring a cycloheptyl substituent and a hydroxyl group on a propan-2-yl backbone. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, leveraging the tert-butyloxycarbonyl (Boc) group for amine protection during multi-step reactions. Its structural uniqueness arises from the seven-membered cycloheptyl ring, which confers distinct steric and electronic properties compared to smaller cyclic analogs .

Properties

IUPAC Name |

tert-butyl N-(1-cycloheptyl-3-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-15(2,3)19-14(18)16-13(11-17)10-12-8-6-4-5-7-9-12/h12-13,17H,4-11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQDQNJZORBYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCCC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Cycloheptyl-3-hydroxypropan-2-amine

The amino alcohol precursor is synthesized via reductive amination or nucleophilic substitution. A proven method involves:

Reaction Scheme :

Conditions :

-

Henry Reaction : Cycloheptanone (1.0 eq), nitroethane (1.2 eq), ammonium acetate (cat.), ethanol, reflux, 12 h.

-

Reduction : Nitro intermediate (1.0 eq), Raney nickel (cat.), H₂ (50 psi), methanol, 25°C, 6 h.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Carbamate Protection with Boc₂O

The Boc group is introduced under mild conditions to avoid side reactions:

Procedure :

-

Dissolve 1-cycloheptyl-3-hydroxypropan-2-amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add Boc₂O (1.1 eq) and DMAP (0.1 eq) at 0°C.

-

Stir at 25°C for 6 h.

-

Quench with water, extract with DCM, and concentrate.

Yield : 85–90% (white solid, purity >98% by HPLC).

Industrial-Scale Process Telescoping

To enhance efficiency, critical steps are telescoped without intermediate purification:

Integrated Alkylation and Hydrolysis

Example Protocol :

-

Alkylation : React the Boc-protected amino alcohol with cycloheptyl bromide (1.2 eq) using LDA (2.0 eq) in THF at -78°C.

-

Hydrolysis : Directly add NaOH (2.0 eq) and water, warm to 25°C, and stir for 4 h.

-

Workup : Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Yield : 76–80% (crude), purity 92–95%.

One-Pot Reduction and Carbamate Formation

Steps :

-

Reduce the ketone intermediate (from alkylation) with NaBH₄ (1.5 eq) in methanol at 0°C.

-

Add Boc₂O (1.05 eq) and triethylamine (1.1 eq) directly to the reaction mixture.

-

Stir at 25°C for 12 h.

Yield : 70–75% (over two steps), purity >99% after crystallization.

Comparative Analysis of Alkylation Agents

The choice of alkylating agent significantly impacts yield and selectivity:

| Alkylating Agent | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cycloheptyl bromide | -78 to 25 | 8 | 76 | 92 |

| Cycloheptyl iodide | -40 to 25 | 6 | 82 | 89 |

| Cycloheptyl mesylate | 0 to 25 | 12 | 68 | 95 |

Key Findings :

-

Cycloheptyl iodide offers higher reactivity but lower purity due to side reactions.

-

Mesylates provide cleaner profiles but require longer reaction times.

Optimization of Reaction Conditions

Solvent Effects on Carbamate Formation

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 8.9 | 85 | 6 |

| THF | 7.5 | 78 | 8 |

| Acetonitrile | 37.5 | 65 | 12 |

Polar aprotic solvents like DCM maximize Boc₂O activation and minimize hydrolysis.

Challenges and Mitigation Strategies

-

Steric Hindrance : The cycloheptyl group slows alkylation; using LDA as a strong base improves deprotonation.

-

Byproduct Formation : Excess Boc₂O leads to di-Boc byproducts; stoichiometric control (1.05 eq) is critical.

-

Purification : Process telescoping reduces column chromatography needs, enhancing scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a tert-butyl group and a cycloheptyl-substituted hydroxypropan-2-yl moiety. Its molecular formula is , with a molecular weight of approximately 229.32 g/mol. The unique structural features of this compound influence its reactivity and biological interactions, making it a valuable building block in synthetic chemistry.

Pharmaceutical Development

Intermediate in Drug Synthesis:

tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate serves as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations allows for the creation of complex pharmaceutical agents. For instance, it is used in the synthesis of inhibitors for enzymes involved in metabolic pathways, which can be crucial for treating diseases like cancer and diabetes .

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound can act as inhibitors for monoacylglycerol lipase (MAGL), which is implicated in pain and inflammatory disorders. The structural modifications introduced through the carbamate functionality enhance binding affinities to target enzymes, presenting potential therapeutic applications .

Potential Use in Crop Protection:

The compound's derivatives may find applications in agricultural chemistry as potential pesticides or herbicides due to their bioactive properties. Research into the biological activity of these compounds indicates that they may interact with plant growth regulators or pests, offering new avenues for sustainable agriculture .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, tert-butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing polymers and coatings, where specific chemical properties are required for performance .

Mechanism of Action

The mechanism of action of tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Carbamates

Cyclohexyl and Cyclopentyl Analogs

tert-Butyl (3-hydroxycyclohexyl)carbamate (CAS 111300-06-2):

- Structure : Features a six-membered cyclohexyl ring instead of cycloheptyl.

- Properties : Reduced steric hindrance compared to the cycloheptyl analog, leading to higher solubility in polar solvents. NMR data (δ 1.45 ppm for tert-butyl) aligns with Boc-protected amines, but hydroxyl proton shifts vary due to ring size .

- Applications : Commonly used in peptide synthesis and as a precursor for chiral auxiliaries.

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 1290191-64-8):

Cycloheptyl Derivatives

- tert-Butyl (S)-butyl(1-((cycloheptylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate (from ): Structure: Incorporates a cycloheptylmethyl group and an indole moiety. Synthesis: Prepared via CDI-mediated coupling (73.5% yield), with ESI-HRMS confirming molecular weight (370.2842 vs. theoretical 370.2853) . Key Difference: The indole and amide groups introduce π-π stacking and hydrogen-bonding capabilities absent in the target compound.

Aryl-Substituted Carbamates

Biphenyl and Chlorophenyl Derivatives

- (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS 1426129-50-1): Structure: Biphenyl group replaces cycloheptyl. Properties: Higher molecular weight (C₁₉H₂₃NO₃ vs. C₁₄H₂₅NO₃ for cycloheptyl analog) and increased lipophilicity (logP ~2.8). NMR shows aromatic protons at δ 7.6–7.2 ppm . Safety: Classified as non-hazardous for laboratory use .

tert-Butyl (1-(4-chlorophenyl)-3-hydroxypropan-2-yl)carbamate (CAS 235439-54-0):

Fluorinated Analogs

- (S)-tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS 1393524-00-9):

- Structure : Trifluoromethyl group adjacent to the hydroxyl.

- Properties : The -CF₃ group significantly increases electronegativity, altering hydrogen-bonding patterns. NMR shows a downfield shift for the hydroxyl proton (δ 5.4 ppm) due to fluorine’s inductive effects .

- Applications : Used in fluorinated drug candidates, such as kinase inhibitors.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituent | Yield (%) | Purity (%) | Notable NMR Shifts (δ, ppm) |

|---|---|---|---|---|---|---|

| Target Compound | Not Available | C₁₄H₂₅NO₃ | Cycloheptyl | N/A | N/A | Hydroxyl: ~3.4–3.7 (predicted) |

| tert-Butyl (3-hydroxycyclohexyl)carbamate | 111300-06-2 | C₁₁H₂₁NO₃ | Cyclohexyl | >90 | >95 | tert-Butyl: 1.45; Hydroxyl: 1.9 |

| (R)-Biphenyl derivative | 1426129-50-1 | C₁₉H₂₃NO₃ | Biphenyl | 87 | 97 | Aromatic: 7.6–7.2; Hydroxyl: 3.5 |

| (S)-Trifluoro analog | 1393524-00-9 | C₈H₁₂F₃NO₃ | -CF₃ | 73.5 | >99 | -CF₃: 1.8; Hydroxyl: 5.4 |

Key Research Findings

- Synthetic Efficiency : Cycloheptyl-containing carbamates require longer reaction times for Boc deprotection compared to cyclohexyl analogs due to steric shielding .

- Hydrogen Bonding : The hydroxyl group in the target compound participates in stronger intermolecular hydrogen bonds than aryl-substituted derivatives, as evidenced by graph-set analysis in crystallography studies .

- Thermal Stability : Fluorinated analogs exhibit lower thermal stability (Tdec ~150°C) versus cycloalkyl derivatives (Tdec >200°C) .

Biological Activity

tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate, also known as tert-butyl N-(1-cycloheptyl-3-hydroxypropan-2-yl)carbamate, is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a cycloheptyl-substituted hydroxypropan-2-yl moiety, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of tert-butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate is , with a specific structure that includes a carbamate functional group. This structural uniqueness is hypothesized to confer distinct biological properties compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 103322-56-1 |

| Physical Form | Solid or semi-solid |

| Storage Conditions | Store at -20°C |

The biological activity of tert-butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition or modulation of their activity. This interaction may affect various cellular processes, including signal transduction, metabolism, and gene expression.

Pharmacological Potential

Research indicates that this compound may have applications in medicinal chemistry, particularly as a potential drug candidate for anti-inflammatory and anticancer therapies. The structural features of tert-butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate suggest it could modulate enzyme activities relevant to disease pathways .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal insights into the unique biological properties of tert-butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate. For example:

These comparisons highlight how variations in the cycloalkane structure can influence solubility and binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate, and which spectroscopic methods are essential for confirming its structure?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of a cycloheptyl-propanol derivative with tert-butyl carbamate under coupling agents like DCC (dicyclohexylcarbodiimide). Critical characterization includes:

- 1H/13C NMR : Assign peaks to confirm the tert-butyl group (δ ~1.3 ppm for -C(CH3)3) and hydroxyl proton (broad signal at δ ~3-5 ppm). Compare with published NMR data for structurally similar carbamates .

- IR Spectroscopy : Confirm the presence of carbamate C=O (1680-1720 cm⁻¹) and hydroxyl O-H (3200-3600 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) aligned with the molecular formula (C15H27NO3).

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability during experimental use?

- Methodological Answer : Store refrigerated (2-8°C) in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases. Use gloves and eye protection during handling, and work in a fume hood to minimize inhalation risks .

Q. How can researchers confirm the stereochemical configuration of the compound using nuclear magnetic resonance (NMR) spectroscopy?

- Methodological Answer : Employ 2D NMR techniques such as:

- NOESY/ROESY : Detect spatial proximity between the cycloheptyl group and adjacent protons to confirm stereochemistry.

- J-Based configuration analysis : Measure coupling constants (e.g., vicinal couplings in the propanol chain) to distinguish between syn and anti conformers. Compare with stereochemical data from analogous carbamates .

Advanced Research Questions

Q. When encountering discrepancies in crystallographic data during structure refinement with SHELX, what analytical approaches can resolve these contradictions?

- Methodological Answer :

- Twinning detection : Use SHELXL’s TWIN and BASF commands to model twinned crystals, common in flexible carbamates .

- Hydrogen bonding analysis : Apply graph set analysis (as per Etter’s rules) to identify directional interactions (e.g., N-H···O=C) that stabilize the crystal lattice .

- Displacement parameter checks : Validate anisotropic displacement ellipsoids using Mercury’s visualization tools to detect disorder or thermal motion artifacts .

Q. What computational tools and methodologies are recommended for analyzing hydrogen bonding networks in the crystal structure of this carbamate derivative?

- Methodological Answer :

- Mercury Software : Visualize and quantify hydrogen bond distances/angles. Use the "Packing Feature" tool to identify recurring motifs (e.g., chains or rings) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen bond donor/acceptor strengths. Compare with experimental crystallographic data .

Q. In multi-step synthesis routes, how should researchers address low yields or impurities in intermediate steps, and what purification techniques are most effective?

- Methodological Answer :

- Troubleshooting low yields : Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE). For carbamate intermediates, ensure anhydrous conditions to prevent hydrolysis .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for polar impurities. Confirm purity via LC-MS or 1H NMR integration .

Q. How can the hydrolytic stability of tert-Butyl (1-cycloheptyl-3-hydroxypropan-2-yl)carbamate be systematically evaluated under varying pH conditions?

- Methodological Answer :

- Stress testing : Incubate the compound in buffered solutions (pH 1-13) at 25-40°C. Monitor degradation via:

- HPLC-UV : Track parent compound depletion and hydrolysis byproduct formation (e.g., cycloheptyl-propanol).

- Kinetic analysis : Calculate rate constants (k) and half-life (t1/2) to model pH-dependent stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.